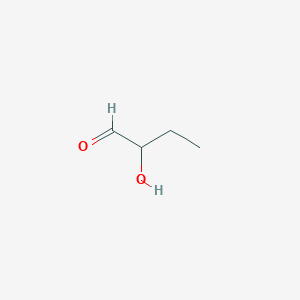2-Hydroxybutanal
CAS No.: 37428-67-4
Cat. No.: VC19659101
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37428-67-4 |
|---|---|
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| IUPAC Name | 2-hydroxybutanal |
| Standard InChI | InChI=1S/C4H8O2/c1-2-4(6)3-5/h3-4,6H,2H2,1H3 |
| Standard InChI Key | UIKQNMXWCYQNCS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
2-Hydroxybutanal () is a four-carbon molecule with a molecular weight of 88.11 g/mol . Its IUPAC name, (2S)-2-hydroxybutanal, reflects the chiral center at the second carbon, which confers stereoselectivity in reactions . The compound’s SMILES notation () and InChIKey () provide unambiguous identifiers for computational and experimental studies .
Table 1: Comparative Properties of 2-Hydroxybutanal and 3-Hydroxybutanal
Synonyms and Regulatory Information
2-Hydroxybutanal is interchangeably termed hydroxybutyraldehyde, α-oxy-butyraldehyde, and butanal-2-ol . Regulatory databases such as Wikidata () and DSSTox () catalog its hazard and safety profiles, though specific toxicological data remain sparse .
Synthesis and Production Methodologies
Conventional Aldol Condensation
While no direct synthesis protocol for 2-hydroxybutanal is detailed in the literature, its production likely parallels the aldol condensation of acetaldehyde. For instance, 3-hydroxybutanal forms via dimerization of acetaldehyde under basic conditions . By modifying reaction conditions (e.g., temperature, catalyst), regioselective formation of the 2-hydroxy isomer may be achievable. The Reimer-Tiemann reaction, which ortho-hydroxylates phenols , offers a conceptual framework for aldehyde functionalization but requires adaptation for aliphatic substrates.
Biocatalytic Approaches
Recent advances in enzyme-mediated synthesis highlight the potential of aldolases for stereocontrolled production. For example, E. coli ketoreductases and aldolases have been employed to synthesize chiral 2-hydroxy acids and lactones from 2-oxoacids and aldehydes . Applying similar biocatalytic cascades to propanal or butanal precursors could yield 2-hydroxybutanal with high enantiomeric excess.
Physicochemical Properties and Reactivity
Stability and Decomposition
2-Hydroxybutanal’s propensity for polymerization, noted in its spontaneous self-condensation , necessitates stabilization with aqueous solvents. Dehydration reactions, as observed in 3-hydroxybutanal , may produce α,β-unsaturated aldehydes (e.g., crotonaldehyde derivatives), though experimental validation is required.
Spectroscopic Characterization
While spectral data (e.g., -NMR, IR) are absent from available sources, computational predictions suggest the following features:
-
IR: Strong absorption bands for hydroxyl () and aldehyde () groups.
-
-NMR: Peaks at δ 9.6 ppm (aldehyde proton), δ 4.2 ppm (hydroxyl-bearing methine), and δ 1.2 ppm (methyl group) .
Industrial and Research Applications
Pharmaceutical Intermediates
Chiral 2-hydroxybutanal derivatives are precursors to bioactive molecules, including β-blockers and antiviral agents . The (2S)-enantiomer’s configuration aligns with pharmacologically active motifs, underscoring its potential in asymmetric synthesis .
Polymer Chemistry
Future Research Directions
-
Synthetic Optimization: Developing regioselective aldol condensations for 2-hydroxybutanal production.
-
Thermodynamic Studies: Measuring boiling points, melting points, and solubility parameters.
-
Toxicological Profiling: Acute and chronic toxicity assessments for industrial safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume